Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes an imidazolidinone ring, a methoxybenzamide group, and an ethyl benzoate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the methoxybenzamide group, and the final coupling with ethyl benzoate. Common reagents used in these steps include ethyl chloroformate, methoxybenzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-THIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE
- ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE
Uniqueness
ETHYL 4-{2-[1-ETHYL-3-(3-METHOXYBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological activities and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C24H26N4O6S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-ethyl-3-[(3-methoxybenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N4O6S/c1-4-27-22(31)19(14-20(29)25-17-11-9-15(10-12-17)23(32)34-5-2)28(24(27)35)26-21(30)16-7-6-8-18(13-16)33-3/h6-13,19H,4-5,14H2,1-3H3,(H,25,29)(H,26,30) |
InChI Key |
KSJJYNXARLEWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.